molecular formula C12H10N2O3 B1295707 N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 5702-75-0

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B1295707
CAS No.: 5702-75-0
M. Wt: 230.22 g/mol
InChI Key: QQFMVORCQKXLRN-UHFFFAOYSA-N
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Description

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is an organic compound that belongs to the class of maleimides Maleimides are characterized by the presence of a 2,5-dioxo-1H-pyrrole ring

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The compound exhibits selective inhibitory activity against its target proteins . It has been associated with anticandidiasis and antituberculosis properties . Additionally, it has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .

Action Environment

The compound is a solid, typically appearing as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety information for this compound includes hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the maleimide ring. The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a temperature range of 25°C to 45°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, which react with the maleimide ring in the presence of a solvent such as DMF. The reaction conditions typically involve moderate temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include various substituted maleimides and polymers with maleimide functionalities. These products have applications in materials science and medicinal chemistry .

Scientific Research Applications

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with proteins makes it particularly valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFMVORCQKXLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292267
Record name N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5702-75-0
Record name 5702-75-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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